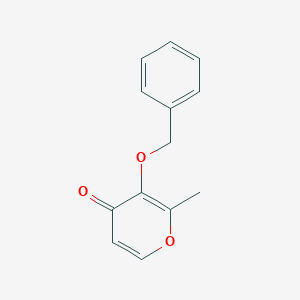

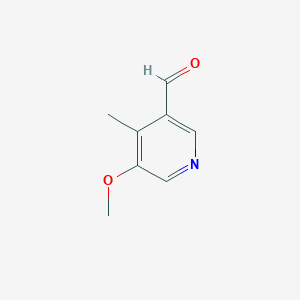

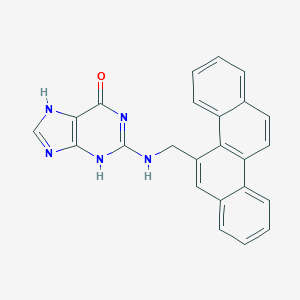

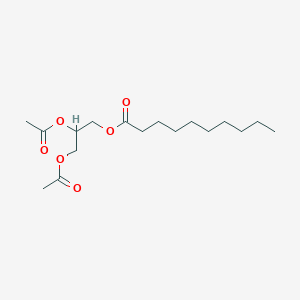

![molecular formula C8H12N2 B056905 2-Methyl-5-[(methylamino)methyl]pyridine CAS No. 120740-02-5](/img/structure/B56905.png)

2-Methyl-5-[(methylamino)methyl]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Methyl-5-[(methylamino)methyl]pyridine” is an organic compound with the empirical formula C8H12N2 . It is also known as N-Methylpyridine-2-methanamine . The molecular weight of this compound is 122.17 .

Molecular Structure Analysis

The molecular structure of “2-Methyl-5-[(methylamino)methyl]pyridine” can be represented by the SMILES string CNCc1ccccn1 . This indicates that the molecule consists of a pyridine ring with a methylamino group and a methyl group attached to it.

Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-5-[(methylamino)methyl]pyridine” are not available, related compounds like 2-(methylamino)pyridine have been studied. For example, 2-(methylamino)pyridine forms copper (II) complexes containing various anions .

Physical And Chemical Properties Analysis

“2-Methyl-5-[(methylamino)methyl]pyridine” is a liquid at room temperature . It has a refractive index of 1.524 and a density of 0.994 g/mL at 25 °C .

Aplicaciones Científicas De Investigación

Chemical Synthesis

“2-Methyl-5-[(methylamino)methyl]pyridine” can be used as a building block in chemical synthesis . It can be used to create more complex molecules in the development of new materials or drugs.

Photoreaction Studies

This compound can be used in photoreaction studies. For instance, the photoreaction of 2-(methylamino)pyridine in a low-temperature argon matrix has been investigated using infrared spectroscopy and density functional theory calculation .

Formation of Metal Complexes

“2-Methyl-5-[(methylamino)methyl]pyridine” can form complexes with metals such as copper (II). These complexes can contain various anions (Cl-, Br-, NO3-, SCN-, ClO4-, or SO42-) . These metal complexes have potential applications in catalysis, materials science, and medicinal chemistry.

Pharmaceutical Research

As a building block, “2-Methyl-5-[(methylamino)methyl]pyridine” could potentially be used in the synthesis of pharmaceuticals . However, further research would be needed to determine its suitability for this application.

Material Science

In material science, this compound could be used in the synthesis of new materials with desired properties . Its ability to form complexes with metals could be particularly useful in this field .

Analytical Chemistry

In analytical chemistry, “2-Methyl-5-[(methylamino)methyl]pyridine” could potentially be used as a reagent or a standard for various analytical techniques .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-methyl-1-(6-methylpyridin-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-3-4-8(5-9-2)6-10-7/h3-4,6,9H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDELADZXJDHPDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-[(methylamino)methyl]pyridine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.